molecular formula C5H8ClNO2 B8329306 2-Morpholinecarbonyl chloride

2-Morpholinecarbonyl chloride

Cat. No.: B8329306
M. Wt: 149.57 g/mol
InChI Key: FTJNEIFNZXOBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholinecarbonyl chloride: is an organic compound that belongs to the class of acid chlorides. It is a derivative of morpholine, a heterocyclic amine with both amine and ether functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Morpholinecarbonyl chloride can be synthesized through the reaction of morpholine with phosgene or other chlorinating agents. The general reaction involves the formation of an intermediate, which is then converted to the desired product. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure safety and efficiency .

Industrial Production Methods: Industrial production of morpholine-2-carbonyl chloride often involves the use of large-scale reactors where morpholine is reacted with phosgene. The process is carefully monitored to control the release of hazardous gases and to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Corresponding substituted morpholine derivatives.

    Hydrolysis: Morpholine and hydrochloric acid.

    Reduction: Morpholine-2-carboxamide.

Mechanism of Action

The mechanism of action of morpholine-2-carbonyl chloride primarily involves its reactivity as an acid chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Properties

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

morpholine-2-carbonyl chloride

InChI

InChI=1S/C5H8ClNO2/c6-5(8)4-3-7-1-2-9-4/h4,7H,1-3H2

InChI Key

FTJNEIFNZXOBCL-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C(=O)Cl

Origin of Product

United States

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